An In-depth Technical Guide to 2,6-Dimethoxy-3-nitropyridine
An In-depth Technical Guide to 2,6-Dimethoxy-3-nitropyridine
CAS Number: 18677-41-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethoxy-3-nitropyridine, a versatile chemical intermediate with significant potential in pharmaceutical development, agrochemical synthesis, and materials science. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route with a general experimental protocol, and discusses its potential applications based on its chemical structure and the activities of related compounds.
Core Physicochemical Properties
2,6-Dimethoxy-3-nitropyridine is a pale yellow crystalline solid at room temperature.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Melting Point | 88-94 °C | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Purity | ≥ 97% (GC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Purification
Logical Synthesis Workflow
The synthesis commences with the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide to replace the chloro groups with methoxy groups, yielding the final product.
Caption: Proposed synthesis and characterization workflow for 2,6-dimethoxy-3-nitropyridine.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine (Precursor)
A detailed protocol for the nitration of 2,6-dichloropyridine is described in U.S. Patent 7,256,295 B2.[2] The general procedure involves the slow addition of 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature. The reaction mixture is then heated for several hours, cooled, and poured into ice water to precipitate the product, which is then filtered, washed, and dried.[2]
Step 2: Synthesis of 2,6-Dimethoxy-3-nitropyridine
This step involves a nucleophilic aromatic substitution reaction. The following is a general, illustrative protocol based on standard organic chemistry principles for this type of transformation.
Materials:
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2,6-dichloro-3-nitropyridine
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Sodium methoxide
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Anhydrous methanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Standard glassware for workup and purification
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.
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To this solution, add a stoichiometric excess (e.g., 2.2 equivalents) of sodium methoxide.
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Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
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Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of water.
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The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
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If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude 2,6-dimethoxy-3-nitropyridine can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to obtain a product of high purity.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.2 | d |
| H-5 | ~6.5 | d |
| OCH₃ | ~4.0 | s |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~163 |
| C-3 | ~120 |
| C-4 | ~140 |
| C-5 | ~105 |
| C-6 | ~165 |
| OCH₃ | ~55 |
Mass Spectrometry:
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 184.15.
Applications and Potential Biological Activity
2,6-Dimethoxy-3-nitropyridine serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the nitro group and two methoxy groups on the pyridine ring provides multiple sites for further chemical transformations.
Role in Drug Discovery and Development:
This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The nitro group can be reduced to an amino group, which can then be further functionalized. The methoxy groups can potentially be demethylated to hydroxyl groups, providing another point for modification.
While specific biological activities for 2,6-dimethoxy-3-nitropyridine have not been extensively reported, related nitropyridine and dimethoxypyridine derivatives have shown a range of biological effects, suggesting potential areas of investigation for this compound.
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Anti-inflammatory and Analgesic Potential: Pyridine derivatives are known to possess anti-inflammatory and analgesic properties.[1] The structural motifs present in 2,6-dimethoxy-3-nitropyridine make it a candidate for investigation into these activities.
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Antimicrobial Properties: The pyridine nucleus is a common scaffold in antimicrobial agents. Compounds containing this structure have been shown to exhibit antibacterial and antifungal activities.[1]
Agrochemical Applications:
Similar to its role in pharmaceutical development, 2,6-dimethoxy-3-nitropyridine can be used as an intermediate in the synthesis of novel pesticides and herbicides.[1]
Materials Science:
The unique electronic properties conferred by the nitro and methoxy groups make this compound of interest in the development of advanced materials, such as polymers and coatings with specific chemical and physical characteristics.[1]
Logical Framework for Further Research
The following diagram illustrates a logical workflow for the further investigation and development of 2,6-dimethoxy-3-nitropyridine.
Caption: A logical framework for the future research and development of 2,6-dimethoxy-3-nitropyridine and its derivatives.
Conclusion
2,6-Dimethoxy-3-nitropyridine is a chemical compound with significant untapped potential. Its utility as a synthetic intermediate is clear, and the structural motifs it contains suggest promising avenues for research in drug discovery and materials science. Further detailed investigation into its synthesis, purification, and biological activities is warranted to fully elucidate its properties and potential applications. This guide serves as a foundational resource for researchers embarking on studies involving this versatile molecule.
